2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide is a novel non-condensed pyrazoline-bearing hybrid molecule synthesized through a "cost-effective" approach []. This compound combines 1,3,4-thiadiazole and dichloroacetic acid moieties and is designed as a potential anticancer agent.
The synthesis of 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide starts with 5-amino-1,3,4-thiadiazole-2-thiol []. The synthetic strategy involves stepwise alkylation of the sulfur atom followed by acylation of the nitrogen atom.
The potential application of 2,2-dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide is in the field of anticancer therapeutics []. Its anticancer activity was studied in vitro using the "60 lines screening" (NCI DTP protocol) [].
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 2922-44-3
CAS No.: